2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a phenoxy-acetamide backbone with distinct substituents:
- Phenoxy ring: 2-bromo, 6-ethoxy, and 4-formyl groups.
- Acetamide moiety: N-linked to a 3-(trifluoromethyl)phenyl group.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF3NO4/c1-2-26-15-7-11(9-24)6-14(19)17(15)27-10-16(25)23-13-5-3-4-12(8-13)18(20,21)22/h3-9H,2,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLBMICFSHAOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144167 | |
| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486993-06-0 | |
| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486993-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of bromine, ethoxy, and trifluoromethyl groups, suggests possible interactions with biological targets, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C18H16BrF3NO4
- Molecular Weight : 446.22 g/mol
- CAS Number : 486993-06-0
- Purity : 98%
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the phenoxy group followed by acetamide derivatization. The characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. These studies utilized various animal models to assess the efficacy of these compounds in preventing seizures.
- Maximal Electroshock (MES) Test : This test evaluates the ability of compounds to prevent seizures induced by electrical stimulation. Compounds containing a trifluoromethyl group have shown higher efficacy in this model, suggesting that the trifluoromethyl substituent enhances anticonvulsant activity .
- Subcutaneous Pentylenetetrazole (scPTZ) Test : This model assesses the protection against chemically induced seizures. Compounds similar to the target compound have demonstrated protective effects, indicating potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of these compounds. The SAR studies reveal:
- Trifluoromethyl Group : Essential for enhancing anticonvulsant activity due to its influence on metabolic stability and lipophilicity .
- Bromine Substituent : Contributes to the overall potency and selectivity of the compound towards specific biological targets.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anticonvulsant Activity : In a controlled study, derivatives with trifluoromethyl substitutions were tested for their anticonvulsant properties. The results indicated that these derivatives provided significant protection in both MES and scPTZ tests at varying doses .
- Metabolic Stability Analysis : Research demonstrated that fluorinated compounds exhibited increased metabolic stability compared to their non-fluorinated analogs, which is crucial for developing long-lasting medications .
Comparison with Similar Compounds
Key Findings :
- Yield Trends : Alkyl amides (e.g., Compound 30) achieve higher yields (82%) than heterocyclic amides (19% for benzothiazole derivatives), likely due to steric hindrance or solubility issues in the latter .
- Substituent Effects :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to dimethylphenyl (Compound 15) or n-butyl (Compound 30) groups .
- Bromine vs. Fluorine: Bromine’s larger size may increase molecular rigidity, while fluorine’s electronegativity alters electronic properties .
Physicochemical and Structural Properties
- Melting Points : Analogs with alkyl chains (e.g., Compound 30, 75°C) melt at lower temperatures than aromatic derivatives, suggesting weaker intermolecular forces .
- Bond Length Variations : In N-(4-Bromophenyl)acetamide, C–N and C–Br bond lengths differ slightly from other acetamides, indicating substituent-dependent geometry changes that may influence packing and stability .
Functional Group Reactivity
- Formyl Group : Present in the target compound and Compound 15, this group enables condensation or nucleophilic addition reactions, unlike butyryl (Compound 30) or acetyl analogs .
- Trifluoromethyl Group: Enhances resistance to oxidative degradation compared to non-fluorinated analogs, as seen in pesticidal compounds like diflufenican .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, and what intermediates are critical?
Answer:
The synthesis typically involves a two-step process:
Phenolic Coupling : React 2-bromo-6-ethoxy-4-formylphenol with bromoacetyl bromide to form 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetyl bromide.
Amide Formation : Couple the acetyl bromide intermediate with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions (aqueous NaOH, THF) to yield the final acetamide .
Key Intermediates :
- 2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetyl bromide : Critical for introducing the phenoxy-acetate backbone.
- 3-(Trifluoromethyl)aniline : Ensures incorporation of the trifluoromethyl group, enhancing metabolic stability .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution efficiency.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Temperature Control : Maintain 0–5°C during acyl bromide formation to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aniline and brominated byproducts. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic techniques are essential for structural characterization, and what diagnostic signals should be observed?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the formyl proton signal at δ 10.2–10.5 ppm and trifluoromethylphenyl aromatic protons at δ 7.5–8.0 ppm.
- ¹³C NMR : The carbonyl carbon (amide) appears at δ 168–170 ppm, and the trifluoromethyl group resonates at δ 122–125 ppm (q, J = 288 Hz).
- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and formyl C=O at ~1720 cm⁻¹.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 487–489 (accounting for bromine isotope patterns) .
Advanced: How do solvent polarity and temperature affect conformational dynamics in this compound?
Answer:
- Solvent Polarity : In polar solvents (e.g., DMSO), intramolecular hydrogen bonding between the formyl group and acetamide oxygen stabilizes a planar conformation. Nonpolar solvents (e.g., chloroform) favor rotameric flexibility, observed as split signals in VT-NMR (variable-temperature NMR).
- Temperature : Elevated temperatures (>40°C) increase rotational freedom around the phenoxy-acetamide bond, broadening NMR peaks. Low temperatures (<0°C) freeze conformers, revealing distinct diastereotopic proton environments .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (prostaglandin E₂ quantification) .
Advanced: How should researchers address contradictory cytotoxicity results across cell lines?
Answer:
- Replicate Design : Use ≥3 biological replicates per cell line to assess variability.
- Purity Verification : Reanalyze compound purity (HPLC, LC-MS) to rule out batch-specific impurities.
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-line-specific pathway activation (e.g., apoptosis vs. necrosis).
- Dose-Response Curves : Compare Hill slopes to detect differences in target engagement thresholds .
Advanced: What environmental stability studies are recommended for this compound?
Answer:
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS to identify brominated byproducts.
- Hydrolysis : Assess stability at pH 2, 7, and 9 (37°C, 72 hours). Acidic conditions may cleave the acetamide bond, releasing 3-(trifluoromethyl)aniline.
- Soil Metabolism : Use OECD 307 guidelines to evaluate biodegradation in loamy soil; track trifluoromethyl group persistence via ¹⁹F NMR .
Basic: What analytical methods are used to quantify impurities in this compound?
Answer:
- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Detect at 254 nm for brominated species.
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., bromine isotope clusters at m/z 79/81).
- Reference Standards : Compare retention times with synthesized impurities (e.g., de-brominated analogs) .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Focus on optimizing hydrogen bonds with the formyl and trifluoromethyl groups.
- QSAR Modeling : Train models on cytotoxicity data to correlate substituent electronegativity (Hammett σ values) with bioactivity.
- MD Simulations : Simulate solvated systems (GROMACS) to assess conformational stability in biological membranes .
Basic: What safety precautions are critical when handling this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
